molecular formula C6H9NO3 B14428963 (1R,2S)-2-Carbamoylcyclobutane-1-carboxylic acid CAS No. 84585-78-4

(1R,2S)-2-Carbamoylcyclobutane-1-carboxylic acid

Cat. No.: B14428963
CAS No.: 84585-78-4
M. Wt: 143.14 g/mol
InChI Key: VDJJUSIEPJADBA-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-Carbamoylcyclobutane-1-carboxylic acid is a chiral compound with significant interest in the field of organic chemistry. This compound features a cyclobutane ring with a carbamoyl group and a carboxylic acid group attached to it. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Carbamoylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of (1R,2S)-2-aminocyclobutane-1-carboxylic acid as a starting material. This compound can be synthesized through a series of steps including the formation of a cyclobutane ring and subsequent functionalization to introduce the carbamoyl and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Carbamoylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

(1R,2S)-2-Carbamoylcyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-Carbamoylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclobutane derivatives such as (1R,2S)-2-aminocyclobutane-1-carboxylic acid and (1R,2S)-2-hydroxycyclobutane-1-carboxylic acid .

Uniqueness

What sets (1R,2S)-2-Carbamoylcyclobutane-1-carboxylic acid apart is its unique combination of functional groups and stereochemistry, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

84585-78-4

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(1R,2S)-2-carbamoylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H9NO3/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)/t3-,4+/m0/s1

InChI Key

VDJJUSIEPJADBA-IUYQGCFVSA-N

Isomeric SMILES

C1C[C@H]([C@H]1C(=O)N)C(=O)O

Canonical SMILES

C1CC(C1C(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.